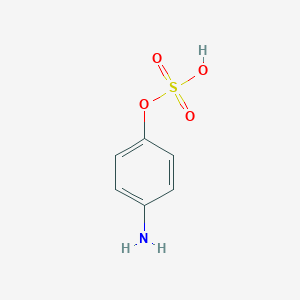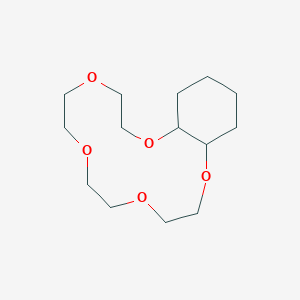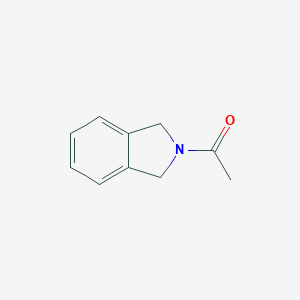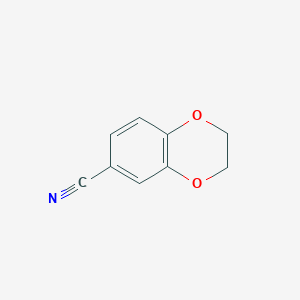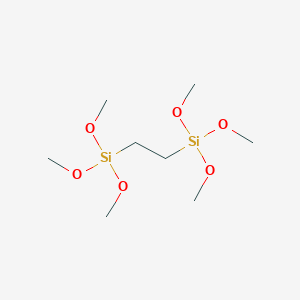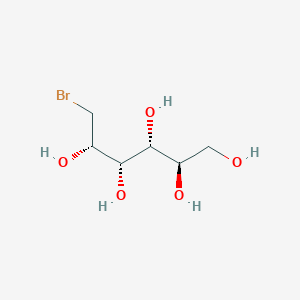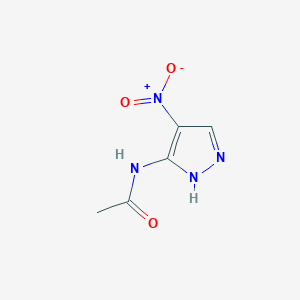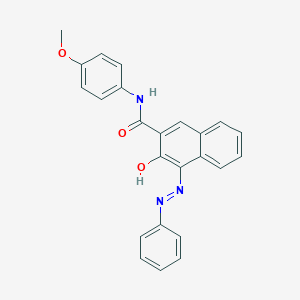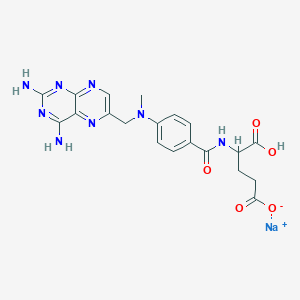
METOTREXATO SÓDICO
Descripción general
Descripción
Methotrexate monosodium is an organic sodium salt. It contains a methotrexate(1-).
Methotrexate Sodium can cause developmental toxicity according to state or federal government labeling requirements.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer
El Metotrexato Sódico es ampliamente reconocido por su papel en la terapia contra el cáncer. Funciona como un agente quimioterapéutico que inhibe la dihidrofolato reductasa, lo que lleva a una reducción en la síntesis de ADN y la replicación celular. Es particularmente efectivo en el tratamiento de la leucemia linfoblástica aguda, el cáncer de mama, el cáncer de pulmón y el osteosarcoma .
Enfermedades autoinmunitarias
Como inmunosupresor, el Metotrexato Sódico se utiliza para controlar enfermedades autoinmunitarias al modular el sistema inmunitario. Es un tratamiento fundamental para la artritis reumatoide, la psoriasis y la enfermedad de Crohn, ayudando a aliviar los síntomas y prevenir la progresión de la enfermedad .
Manejo del embarazo ectópico
En el caso del embarazo ectópico, el Metotrexato Sódico sirve como una opción de tratamiento no quirúrgico. Induce la absorción de la masa ectópica, evitando así la necesidad de procedimientos invasivos y preservando las perspectivas de fertilidad futuras .
Trastornos neurológicos
La investigación sugiere beneficios potenciales del Metotrexato Sódico en trastornos neurológicos como la enfermedad de Alzheimer y la miastenia gravis. Su naturaleza de doble acción como inmunosupresor y agente quimioterapéutico ofrece una vía prometedora para la intervención terapéutica en estas afecciones .
Administración de fármacos con nanopartículas
La investigación innovadora ha explorado el uso del Metotrexato Sódico en forma de nanopartículas para la administración dirigida de fármacos. Este enfoque tiene como objetivo mejorar la eficacia del fármaco al tiempo que minimiza la toxicidad sistémica. Las nanopartículas se pueden diseñar para administrar Metotrexato Sódico directamente a las células tumorales o los tejidos inflamados .
Investigación sobre antimetabolitos
El papel del Metotrexato Sódico como antimetabolito es fundamental para comprender el metabolismo y la proliferación celular. Los estudios que involucran Metotrexato Sódico contribuyen al conocimiento más amplio de las vías metabólicas y sus implicaciones en diversas enfermedades .
Terapia combinada
La combinación del Metotrexato Sódico con otros fármacos puede mejorar los resultados del tratamiento en el cáncer y los trastornos inflamatorios. La investigación está en curso para determinar las combinaciones y los regímenes de dosificación más efectivos para mejorar los efectos terapéuticos y reducir las reacciones adversas .
Estudios farmacocinéticos
El Metotrexato Sódico también es objeto de estudios farmacocinéticos destinados a optimizar su absorción, distribución, metabolismo y excreción. Estos estudios son cruciales para desarrollar estrategias de dosificación que maximicen los beneficios terapéuticos al tiempo que minimizan los riesgos .
Mecanismo De Acción
Target of Action
Methotrexate Sodium primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .
Mode of Action
Methotrexate Sodium acts as an antimetabolite . It binds irreversibly to DHFR, inhibiting the formation of reduced folates . This inhibition results in the suppression of purine and thymidylic acid synthesis, thereby interfering with DNA synthesis, repair, and cellular replication .
Biochemical Pathways
The major physiological interactions of Methotrexate Sodium include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting DHFR, Methotrexate Sodium disrupts the folate pathway, leading to a decrease in the synthesis of purine nucleotides and thymidylate . This disruption affects the production of DNA and RNA, thereby inhibiting cell division and proliferation .
Pharmacokinetics
Methotrexate Sodium exhibits variable absorption when administered orally . Its bioavailability tends to decrease at higher doses . The drug undergoes minimal metabolism, with less than 10% of each dose being metabolized to 7-OH-methotrexate by hepatic aldehyde oxidase . The majority of Methotrexate Sodium is excreted unchanged in the urine .
Result of Action
The primary result of Methotrexate Sodium’s action is the inhibition of cell division and proliferation . This effect is particularly pronounced in actively proliferating tissues such as malignant cells, bone marrow, fetal cells, buccal and intestinal mucosa, and cells of the urinary bladder . Methotrexate Sodium’s action can lead to the suppression of inflammation and control of cell division in neoplastic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methotrexate Sodium. For instance, urine pH has been identified as an independent risk factor for Methotrexate-induced nephrotoxicity . Additionally, hypoalbuminemia has been proposed to alter Methotrexate clearance through increased formation of intracellular Methotrexate polyglutamates and the development of third-space fluid collections . Therefore, monitoring these factors is crucial during Methotrexate Sodium therapy.
Análisis Bioquímico
Biochemical Properties
Methotrexate Sodium inhibits several enzymes responsible for nucleotide synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . Major physiological interactions of Methotrexate Sodium include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . Polyglutamation of Methotrexate Sodium affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect .
Cellular Effects
Methotrexate Sodium has a significant impact on various types of cells and cellular processes. It suppresses inflammation caused by arthritis and controls cell division in neoplastic diseases such as breast cancer and non-Hodgkin’s lymphoma . It also affects folic acid metabolism, which can result in alterations of mean corpuscular volume .
Molecular Mechanism
Methotrexate Sodium is a folate derivative that competitively inhibits dihydrofolate reductase (DHFR), an enzyme that participates in the tetrahydrofolate synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . Methotrexate Sodium is metabolized by folylpolyglutamate synthase to methotrexate polyglutamate in the liver as well as in tissues .
Temporal Effects in Laboratory Settings
The effects of Methotrexate Sodium change over time in laboratory settings. The drug is generally administered in high doses for cancer treatment, and its toxic effects can be delicate due to the adverse effects . The side effect profile of Methotrexate Sodium varies markedly according to dose .
Dosage Effects in Animal Models
The effects of Methotrexate Sodium vary with different dosages in animal models . High-dose Methotrexate Sodium therapy is primarily used for the treatment of several types of cancer, including central nervous system lymphomas, osteosarcoma, and acute lymphoblastic leukemia .
Metabolic Pathways
Methotrexate Sodium is involved in several metabolic pathways. It inhibits purine and pyrimidine synthesis, transmethylation reactions, translocation of nuclear factor- κB (NF- κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway and nitric oxide production, as well as the promotion of adenosine release and expression of certain long non-coding RNAs .
Transport and Distribution
Methotrexate Sodium is transported and distributed within cells and tissues . It has a bioavailability of 64-90%, though this decreases at oral doses above 25mg due to saturation of the carrier-mediated transport of Methotrexate Sodium .
Subcellular Localization
Methotrexate Sodium and its active metabolites—methotrexate polyglutamates (MTXPGs)—are found in the plasma of patients . The exact mechanism of transport across the cell membrane and the disposition of active Methotrexate Sodium metabolites are not well described in the literature .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt involves the coupling of L-Glutamic acid with N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl) followed by the addition of sodium hydroxide to obtain the sodium salt.", "Starting Materials": [ "L-Glutamic acid", "N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)", "Sodium hydroxide" ], "Reaction": [ "Coupling of L-Glutamic acid with N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl) using coupling reagents such as EDC or DCC to form the amide bond.", "Addition of sodium hydroxide to the amide to obtain the sodium salt of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-." ] } | |
Número CAS |
15475-56-6 |
Fórmula molecular |
C20H21N8NaO5 |
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1 |
Clave InChI |
BKBBTCORRZMASO-ZOWNYOTGSA-M |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
| 7532-09-4 15475-56-6 |
|
Números CAS relacionados |
59-05-2 (Parent) |
Sinónimos |
Amethopterin Dicesium Salt Methotrexate Hydrate, Methotrexate Methotrexate Methotrexate Hydrate Methotrexate Sodium Methotrexate, (D)-Isomer Methotrexate, (DL)-Isomer Methotrexate, Dicesium Salt Methotrexate, Disodium Salt Methotrexate, Sodium Salt Mexate Sodium, Methotrexate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


